Tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H27NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl ester group and a hydroxycyclopentyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Mechanism of Action
Target of Action
Tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate is a complex organic compound. Similar compounds have been used as intermediates in the synthesis of various biologically active compounds .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopentanol. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the cyclopentyl ring can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the ester can be reduced to form an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of N-heterocyclic compounds via the Mitsunobu reaction .
Biology and Medicine: In biological and medical research, this compound is used to study the effects of piperidine derivatives on various biological pathways.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex chemical entities .
Comparison with Similar Compounds
- Tert-butyl 4-hydroxy-1-piperidinecarboxylate
- Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate is unique due to the presence of the hydroxycyclopentyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in studying specific biological interactions .
Properties
IUPAC Name |
tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(17)16-10-6-12(7-11-16)15(18)8-4-5-9-15/h12,18H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXOGFXDGSQFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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